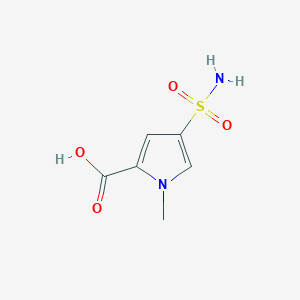

4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aminosulfonyl compounds are a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring . They are often used in the synthesis of various pharmaceuticals .

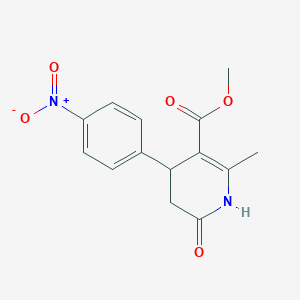

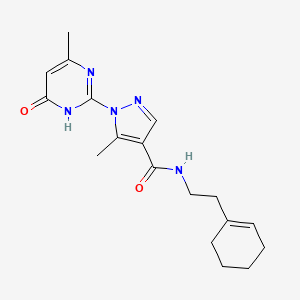

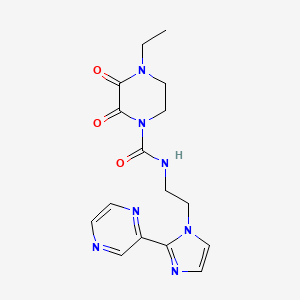

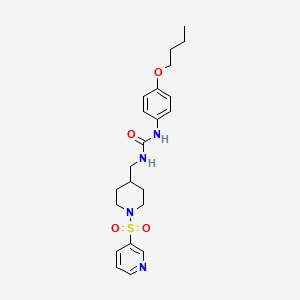

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For aminosulfonyl compounds, the structure often includes a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis

The chemical reactions of aminosulfonyl compounds can vary widely depending on the specific compound and conditions. They often participate in reactions involving their amino and sulfonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Aminosulfonyl compounds, for example, often have properties related to their aromatic ring and sulfonamide group .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

One study explored pyridonecarboxylic acids, closely related to the chemical structure , for their antibacterial activities. The researchers synthesized compounds with variations in the cyclic amino group, which resulted in some derivatives exhibiting more potent antibacterial activity than existing antibiotics, suggesting their potential for further biological studies (Egawa et al., 1984) source.

Asymmetric Organocatalysts

4-Hydroxyproline-derived amino acids and amino amides, bearing functional groups similar to the compound , have been reviewed for their use as organocatalysts in asymmetric reactions of organic compounds. These include aldol reactions, Mannich reactions, and Michael additions, highlighting their potential application in green chemistry and technology due to their recyclable nature (Zlotin, 2015) source.

Synthesis of N-Acylsulfonamides

A method for the synthesis of N-acylsulfonamides via carbonylative coupling of sulfonyl azides with electron-rich heterocycles, including pyrrole, was developed. This process, which involves the in situ generation of a sulfonyl isocyanate followed by regioselective acylation, highlights the potential for elaboration and enhanced hydrogen bonding capabilities in molecular structures (Schembri et al., 2019) source.

EP1 Receptor Selective Antagonists

Research into the development of new EP1 receptor selective antagonists for potential therapeutic applications identified compounds where the phenyl-sulfonyl moiety was replaced with more hydrophilic heteroarylsulfonyl moieties. This led to optimized antagonist activity, showing the relevance of sulfonamide structures in medical chemistry (Naganawa et al., 2006) source.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methyl-4-sulfamoylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)(H2,7,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXPJSDXYCVAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2946696.png)

![6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2946697.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)

![5-(4-ethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2946704.png)

![3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide](/img/structure/B2946708.png)

![5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one](/img/structure/B2946711.png)